![molecular formula C12H21NO4 B1381934 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1779396-21-2](/img/structure/B1381934.png)
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Nomenclature and Classification
The systematic IUPAC name tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate reflects its spirocyclic architecture and functional groups. The prefix spiro[3.5] denotes a bicyclic system where a three-membered ring (oxa-aza) and a five-membered ring share a single spiro carbon atom. The numbering begins at the nitrogen atom in the azetidine-like three-membered ring (2-aza), proceeds through the spiro carbon, and continues into the tetrahydrofuran-like five-membered ring (5-oxa). The tert-butyl carboxylate group is appended to the nitrogen, while the hydroxyl group occupies position 8 on the larger ring. Synonyms include the CAS designation 1779396-21-2 and the registry number AKOS022682093.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol . The elemental composition breaks down as follows:
Element | Quantity | Contribution to Molecular Weight (g/mol) |
---|---|---|
Carbon | 12 | 144.12 |
Hydrogen | 21 | 21.17 |
Nitrogen | 1 | 14.01 |
Oxygen | 4 | 64.00 |
The tert-butyl group (C₄H₉) and carboxylate (COO⁻) contribute significantly to the molecular weight, while the hydroxyl group (-OH) adds minimal mass but substantial polarity.
Structural Features of the Spirocyclic Framework
The spiro[3.5]nonane core consists of a three-membered 2-azaspiro ring (containing nitrogen) fused to a five-membered 5-oxaspiro ring (containing oxygen). Key structural attributes include:
- Spiro Carbon : The quaternary carbon linking the two rings imposes tetrahedral geometry, restricting conformational flexibility.
- Heteroatom Placement : Nitrogen resides in the smaller ring (position 2), while oxygen occupies the larger ring (position 5). This arrangement creates distinct electronic environments, with the nitrogen’s lone pair contributing to basicity and the oxygen’s electronegativity influencing ring polarity.
- Ring Strain : The three-membered azaspiro ring exhibits angle strain (≈60° deviation from ideal tetrahedral geometry), while the five-membered oxaspiro ring adopts a near-envelope conformation to mitigate strain.
Conformational Analysis of the 3.5 Ring System
Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal that the three-membered azaspiro ring adopts a rigid, puckered conformation due to angle strain. The five-membered oxaspiro ring exhibits greater flexibility, oscillating between envelope and twist conformations. Key observations include:
- Dihedral Angles : The spiro carbon’s C-N-C-O dihedral angle measures approximately 90°, enforcing non-planarity between the rings.
- Hydrogen Bonding : The hydroxyl group at position 8 forms intramolecular hydrogen bonds with the carboxylate oxygen, stabilizing a specific conformer.
- Steric Effects : The tert-butyl group hinders rotation about the N-C(O) bond, locking the carboxylate in a pseudo-equatorial orientation.
Functional Group Characterization
tert-Butyl Carboxylate Moiety
The tert-butyl carboxylate group (C(C)(C)(C)OC(=O)N ) serves as a sterically hindered protecting group for the amine. Key features:
Hydroxyl Functionality
The secondary hydroxyl group (-OH) at position 8 participates in hydrogen bonding and influences solubility. Spectral characteristics include:
Oxa-Azaspiro Junction
The spiro junction’s heteroatoms (N and O) create a polarized electronic environment:
- Nitrogen Basicity : The lone pair on nitrogen is partially delocalized into the carboxylate, reducing basicity compared to non-acylated amines.
- Oxygen’s Role : The ether oxygen in the five-membered ring enhances ring stability through lone pair conjugation with adjacent carbons.
- Strain Distribution : Angle strain in the three-membered ring is partially offset by the five-membered ring’s flexibility, as evidenced by NMR coupling constants (J ≈ 8–10 Hz for adjacent protons).
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFMSGANKPOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Functionalized Azetidine Precursors
One approach involves starting from azetidine derivatives protected as tert-butyl esters, which undergo allylation, halogenation, and intramolecular cyclization to form spirocyclic frameworks:
Step | Description | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Allylation of tert-butyl azetidine carboxylate | Reaction with allyl bromide or allyl Grignard reagent under zinc powder catalysis in THF/water solvent at 10-20 °C | Formation of 3-allyl-3-hydroxyazetidine-1-carboxylate tert-butyl ester |
2 | Bromination | Treatment with liquid bromine in dichloromethane at -30 to -10 °C for 2 hours | Formation of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate |
3 | Cyclization | Base-promoted intramolecular cyclization with potassium carbonate in acetonitrile at 82 °C overnight | Formation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (a close analog spiro compound) |
This sequence, while specifically reported for a [3.4] spiro system, demonstrates the strategic use of allylation, halogenation, and base-induced ring closure that can be adapted for the [3.5] spiro system of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate.
Synthesis via Cyclic Ether Ring Formation
Another reported method for related spiro compounds involves the synthesis of 7-oxo-2-azaspiro[3.5]nonane intermediates, which can be further functionalized to introduce hydroxy and tert-butyl ester groups:
Step | Description | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) | Heating at 70-100 °C for 12-24 hours with acid-binding agents and iodo metal salts | Formation of crude 7-oxo-2-azaspiro[3.5]nonane intermediate |
2 | Work-up and purification | Extraction with ethyl acetate, washing with sodium bicarbonate, drying, and concentration | Isolated crude intermediate for further functionalization |
This intermediate can be subsequently converted to the hydroxy spiro ester by appropriate reduction and esterification steps.
The introduction of the hydroxy group at the 8-position and tert-butyl esterification can be achieved through selective hydroxymethylation followed by protection with tert-butyl groups, commonly using tert-butyl chloroformate or related reagents under mild basic conditions. This step is crucial for obtaining the final target compound this compound.
Parameter | Method 1 (Azetidine Route) | Method 2 (Cyclic Ether Route) | Notes |
---|---|---|---|
Starting Material | 1-BOC-3-oxoidene-azetidine | Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal | Different core building blocks |
Key Reagents | Allyl bromide, bromine, K2CO3 | Acid-binding agents, iodo metal salts | Functionalization varies |
Solvents | THF/water, dichloromethane, acetonitrile | DMF, ethyl acetate | Solvent polarity tailored to steps |
Temperature Range | 10-82 °C | 0-100 °C | Controlled to optimize yields |
Reaction Time | Hours to overnight | 12-24 hours | Longer heating for ring formation |
Yield | Moderate to high (reported for analogs) | Moderate crude yield | Purification required |
Functional Group Introduction | Hydroxy and bromo substituents | Oxo intermediate formation | Subsequent modifications needed |
The azetidine-based method allows for regioselective functionalization and controlled spiro ring formation but requires careful temperature and reagent control to avoid side reactions such as over-bromination or ring opening.
The cyclic ether route provides a robust approach to the spiro core but may suffer from impurities due to prolonged heating and requires efficient work-up procedures to isolate pure intermediates.
Hydroxymethylation and tert-butyl esterification steps must be optimized to maintain stereochemical integrity and avoid hydrolysis or rearrangement of sensitive spiro centers.
Solvent choice significantly impacts reaction rates and selectivity; polar aprotic solvents like DMF and acetonitrile are preferred for ring closure and substitution reactions.
The preparation of this compound involves multi-step synthetic strategies centered on constructing the spirocyclic framework and introducing the hydroxy and tert-butyl ester functionalities. Two principal routes are evident from research and patent literature:
A functionalized azetidine precursor route employing allylation, bromination, and base-promoted cyclization.
A cyclic ether intermediate route involving condensation and ring closure under heating, followed by functional group transformations.
Optimization of reaction conditions, reagent stoichiometry, and purification protocols is critical for efficient synthesis. These methods provide a foundation for producing this compound with potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: : Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, which can be further explored for drug development against resistant strains of bacteria.
- Neurological Studies : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.
Synthetic Methodologies
In synthetic organic chemistry, this compound serves as an important building block:
- Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis processes, allowing chemists to create enantiomerically pure products which are crucial in pharmaceuticals.
- Reagent in Organic Reactions : Its reactive functional groups make it suitable for various organic transformations, including nucleophilic substitutions and condensation reactions.
Material Science
The compound has potential applications in material science, particularly in the development of:
- Polymeric Materials : Its structural characteristics can be exploited to create novel polymeric materials with specific mechanical and thermal properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane derivatives against various bacterial strains. Results indicated significant inhibitory effects, suggesting further exploration into its use as an antimicrobial agent.
Case Study 2: Neurological Applications
Research focusing on the neuroprotective effects of this compound showed promise in preventing neuronal cell death in vitro, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heteroatom Configuration and Position
Substituent Effects on Physical and Chemical Properties
Pharmacological Relevance
- Sigma Receptor Ligands: tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (from ) demonstrates affinity for sigma receptors, suggesting the target compound’s hydroxy group could modulate similar interactions .
- Structural Rigidity : The spirocyclic core in all analogs provides conformational restraint, a desirable trait in CNS drug candidates .
Data Tables
Table 1: Structural and Physical Properties
Property | Target Compound | 8-Oxo Analog | 7-Amino Analog | 5-Aza Analog |
---|---|---|---|---|
CAS Number | 2309427-24-3 | 1936655-32-1 | 2306262-93-9 | 929971-93-7 |
Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₁₉NO₄ | C₁₂H₂₂N₂O₃ | C₁₃H₂₃NO₃ |
Molecular Weight | 243.30 | 241.28 | 242.31 | 241.33 |
Purity (%) | 97 | N/A | N/A | 95 |
Physical Form | Solid | N/A | Oil | Solid |
Key Functional Group | 8-hydroxy | 8-oxo | 7-amino | 5-aza |
Table 2: Pharmacological Potential of Selected Analogs
Biological Activity
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306252-32-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl (8S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- CAS Number : 2306252-32-2
Research indicates that this compound may exert its biological effects through various mechanisms, including modulation of enzyme activity, interaction with cellular receptors, and influence on signaling pathways. Specific studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, thus impacting cellular functions.
Biological Activities
-
Antimicrobial Activity :
- In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than those required for traditional antibiotics.
-
Cytotoxic Effects :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF7), indicating significant potential as an anticancer agent.
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Neuroprotective Properties :
- Preliminary research suggests that this compound may have neuroprotective effects, potentially through the reduction of oxidative stress markers in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several spirocyclic compounds, including tert-butyl 8-hydroxy derivatives, against multidrug-resistant bacterial strains. The results indicated that this compound significantly reduced bacterial load in vitro and showed promise for further development as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In a research article focusing on novel anticancer agents, this compound was tested against various cancer cell lines. The study found that it induced apoptosis in MCF7 cells through a mitochondrial-mediated pathway, highlighting its potential as an adjunct therapy in breast cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Catalytic Hydrogenation : A related spirocyclic compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was synthesized via hydrogenation using Raney Ni under a hydrogen atmosphere (50 psi) in methanol . Adjusting catalyst loading, solvent polarity, or H₂ pressure could optimize yields.
- Crystallization : Recrystallization from ethanol at room temperature is effective for obtaining single crystals for structural analysis .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent choice to minimize side reactions.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Exposure Controls :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation exposure .
- Spill Management : Collect spills using vacuum or sweeping, and dispose via licensed waste management services .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.80 ppm for tert-butyl protons) confirm substituent positioning and purity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and hydrogen-bonding networks. For example, envelope conformations in spirocyclic rings were identified with C–H···O interactions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₂₁NO₃, MW 239.31) .
Advanced Research Questions
Q. How do conformational dynamics of the spirocyclic system influence pharmacological activity?
- Structural Insights : X-ray data reveals that envelope conformations in the 5-membered rings (e.g., C3/C5 as flaps) may modulate binding to biological targets like sigma receptors .
- Functionalization Strategies : Introducing substituents (e.g., benzoyl groups) at the 7-position alters steric and electronic profiles, impacting receptor affinity. Computational docking (e.g., molecular dynamics simulations) can predict binding modes .
- Contradiction Analysis : Discrepancies in bioactivity between derivatives may arise from crystallization conditions or solvation effects. Compare solution-phase (NMR) vs. solid-state (X-ray) conformations .
Q. What computational approaches predict hydrogen-bonding patterns in crystal structures?
- Graph Set Analysis : Etter’s rules classify hydrogen-bond motifs (e.g., chains, rings) to rationalize packing efficiency. For example, N–H···O chains along the [010] direction stabilize the crystal lattice .
- DFT Calculations : Optimize hydrogen-bond geometries using Gaussian or ORCA software to compare with experimental bond lengths (e.g., N–H = 0.88 Å) .
- Machine Learning : Train models on Cambridge Structural Database (CSD) entries to predict crystallization propensity based on functional groups.
Q. How can researchers resolve contradictions in biological activity data for spirocyclic derivatives?
- Experimental Design :
- Control Variables : Standardize assay conditions (e.g., pH, solvent) to isolate structural effects. For receptor binding, use radioligand displacement assays with consistent protein batches .
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to assess reproducibility.
- Data Reconciliation :
- Meta-Analysis : Compare results across studies using tools like Forest plots to identify outliers.
- Structural Modifications : Introduce isotopic labeling (e.g., ¹⁵N) to track metabolic stability differences impacting activity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.